4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolidine ring fused with a pyrido[2,3-d]pyrimidine scaffold, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method involves the condensation of pyrrolidine with a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-Dioxo-2-(pyrrolidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy and other neurological disorders.
Pyrimidine derivatives: Widely studied for their diverse biological activities and therapeutic potential.
Uniqueness
Its combination of a pyrrolidine ring with a pyrido[2,3-d]pyrimidine scaffold sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H14N4O4 |
---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4,7-dioxo-2-pyrrolidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H14N4O4/c17-7-5-6(11(19)20)8-9(13-7)14-12(15-10(8)18)16-3-1-2-4-16/h6H,1-5H2,(H,19,20)(H2,13,14,15,17,18) |
InChI Key |
SVDAHFZLPTYUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)O)C(=O)N2 |
Origin of Product |
United States |
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